![molecular formula C23H24N4O2S B2568656 2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide CAS No. 1217718-67-6](/img/structure/B2568656.png)
2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide is a useful research compound. Its molecular formula is C23H24N4O2S and its molecular weight is 420.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide, identified by the CAS number 1217665-52-5, belongs to a class of imidazoquinazoline derivatives. These compounds have garnered attention due to their potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this specific compound based on available literature and research findings.
The molecular formula of the compound is C23H22ClFN4O2S, with a molecular weight of 473.0 g/mol. The structure includes a thioether linkage and an imidazoquinazoline core, which are crucial for its biological interactions.
Biological Activity Overview
Research indicates that imidazoquinazoline derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds within this class can inhibit the growth of various bacteria and fungi.
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against different cancer cell lines.
Antimicrobial Activity
A study investigating the antimicrobial properties of related compounds found that certain derivatives exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined for various strains, highlighting the potential of these compounds as antimicrobial agents.
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 25 |
Compound B | Escherichia coli | 50 |
Compound C | Candida albicans | 30 |
Anticancer Activity
The anticancer potential of imidazoquinazoline derivatives has been explored in various studies. For instance, a recent study reported that certain compounds exhibited cytotoxicity against several cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells.
Case Study: Cytotoxicity Assay
In a cytotoxicity assay conducted on MCF-7 breast cancer cells, the compound demonstrated an IC50 value of 15 µM, indicating significant potency.
The mechanism by which imidazoquinazoline derivatives exert their biological effects appears to involve multiple pathways:
- Inhibition of DNA Synthesis : Some studies suggest that these compounds may interfere with DNA replication in cancer cells.
- Induction of Apoptosis : Evidence indicates that these compounds can trigger programmed cell death in malignant cells through caspase activation.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the phenyl and thioether groups significantly influence biological activity. Electron-donating groups on the phenyl ring enhance antimicrobial activity, while specific substitutions on the imidazoquinazoline core improve anticancer efficacy.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the anticancer properties of imidazoquinazoline derivatives, including the compound . Research indicates that these compounds can inhibit tumor cell proliferation through various mechanisms:
- Mechanism of Action : The imidazoquinazoline structure is believed to interfere with cellular signaling pathways involved in cancer cell survival and proliferation.
-
Case Studies :
- A study demonstrated that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
- Molecular docking studies suggest that this compound binds effectively to key protein targets implicated in cancer growth, enhancing its potential as a therapeutic agent .
Antimicrobial Properties
The compound's thioamide functionality suggests potential antimicrobial activity. Research into related compounds has shown:
- Antifungal Activity : A study on thiourea derivatives indicated synergistic effects against Cryptococcus neoformans, a common fungal pathogen. The combination of these compounds with established antifungals like amphotericin B resulted in enhanced efficacy .
- Bacterial Inhibition : Similar compounds have been reported to exhibit antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting that this compound could also be effective in treating bacterial infections.
Drug Development
The unique structure of 2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide positions it as a candidate for further drug development:
- Lead Compound : Its bioactivity makes it a suitable lead compound for modifications aimed at enhancing potency and selectivity towards specific targets.
- Formulation Studies : Research into formulation strategies for improving solubility and bioavailability is ongoing, which is crucial for its application as a therapeutic agent.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. SAR studies have indicated that modifications to the phenyl group or alterations in the side chain can significantly impact the biological activity of similar compounds.
Eigenschaften
IUPAC Name |
2-[(2-butan-2-yl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-4-14(2)19-22(29)27-20(26-19)17-12-8-9-13-18(17)25-23(27)30-15(3)21(28)24-16-10-6-5-7-11-16/h5-15,19H,4H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQOIHDZIWSVBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(C)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.